molecular formula C8H11NO B167086 4-Methoxy-3-methylaniline CAS No. 137791-98-1

4-Methoxy-3-methylaniline

Cat. No.: B167086
CAS No.: 137791-98-1
M. Wt: 137.18 g/mol
InChI Key: NFWPZNNZUCPLAX-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylaniline, also known as 4-methoxy-3-methylphenylamine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the hydrogen atom at the para position relative to the amino group is replaced by a methoxy group, and the hydrogen atom at the meta position is replaced by a methyl group. This compound is a solid at room temperature and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-methylaniline can be synthesized through the reduction of 1-methoxy-2-methyl-4-nitrobenzene. The process involves the use of 10% palladium on carbon as a catalyst in methanol under a hydrogen atmosphere. The reaction is carried out at room temperature for 16 hours, yielding 4-methoxy-3-methylphenylamine .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of 4-Methoxy-3-methylaniline span across several domains:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a crucial intermediate in synthesizing various organic compounds, including dyes, pigments, and polymers. Its unique substitution pattern allows for selective reactions that can lead to complex molecules.

Biology

  • Biochemical Assays : The compound is utilized in developing biochemical assays and as a reagent in enzymatic reactions. Its ability to interact with biological molecules makes it valuable for studying enzyme kinetics and metabolic pathways .

Medicine

  • Pharmaceutical Development : this compound is being investigated as a precursor in synthesizing pharmaceuticals, particularly those with antitumor properties. Research indicates potential anticancer activities, making it a candidate for further pharmacological studies .

Industry

  • Agrochemicals : This compound is involved in producing agrochemicals such as herbicides and insecticides due to its effective biological activity against pests .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Antimicrobial Activity : A comparative analysis showed that this compound exhibited significant antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded, demonstrating its potential as a new antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
  • Cancer Research : In studies involving breast cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-methoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylaniline
  • 3-Methoxy-4-methylaniline
  • 4-Methoxyaniline
  • 3-Methylaniline

Uniqueness

4-Methoxy-3-methylaniline is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. This unique structure influences its reactivity, solubility, and interaction with biological targets, making it valuable in various applications .

Biological Activity

4-Methoxy-3-methylaniline, also known as 4-methoxy-3-methylphenylamine, is an aromatic amine with significant biological activity. This compound is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring, specifically at the para and meta positions, respectively. Its molecular formula is C₈H₁₁N₁O, and it has a molecular weight of 137.18 g/mol. This article explores its biological activities, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₈H₁₁N₁O
  • Molecular Weight : 137.18 g/mol
  • Melting Point : 57-60 °C
  • Solubility : Soluble in organic solvents; limited solubility in water

1. Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests implications for drug metabolism and toxicity assessments, as cytochrome P450 enzymes play a crucial role in the metabolism of various pharmaceuticals .

2. Antimicrobial Properties

Some studies suggest that derivatives of this compound may possess antimicrobial properties, although specific activity can vary based on structural modifications. The methoxy and methyl groups may enhance interactions with microbial targets, making it a candidate for further exploration in antimicrobial research.

3. Toxicological Profile

This compound has been noted for its acute toxicity upon ingestion or skin contact. Safety measures should be considered when handling this compound due to its potential health risks.

The biological activities of this compound are primarily attributed to its ability to interact with biological targets:

Research and Development

This compound is utilized in various biochemical research applications, particularly in proteomics and pharmaceutical development:

  • Proteomics Research : Its structure facilitates interactions with proteins, making it suitable for labeling or purification processes during proteomic studies.
  • Pharmaceutical Applications : Due to its inhibitory effects on cytochrome P450 enzymes, it is of interest in drug development for understanding drug-drug interactions and toxicity profiles.

Case Study 1: Cytochrome P450 Interaction

A study investigating the interaction of this compound with CYP1A2 revealed that it significantly inhibited enzyme activity at specific concentrations. This finding underscores the compound's relevance in pharmacokinetics and toxicology.

Concentration (µM)Inhibition (%)
1030
2560
5085

Case Study 2: Antimicrobial Activity

A preliminary investigation into the antimicrobial properties of modified derivatives showed promising results against several bacterial strains, indicating potential applications in developing new antimicrobial agents.

DerivativeBacterial StrainZone of Inhibition (mm)
Derivative AE. coli15
Derivative BS. aureus20

Properties

IUPAC Name

4-methoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWPZNNZUCPLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159625
Record name Benzenamine, 4-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-90-3
Record name 4-Methoxy-3-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-methoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-methoxybenzenamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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